molecular formula C6H6N2O2S B12891084 (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione

(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione

Cat. No.: B12891084
M. Wt: 170.19 g/mol
InChI Key: BCIFEPDUHRNYRJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a bicyclic heterocyclic compound with a molecular formula of C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol . Its structure features a fused pyrroloimidazole core, a thioxo (C=S) group at position 3, and two carbonyl groups at positions 1 and 3. The stereochemistry of the compound is defined by the S-configuration at the thioxo-bearing carbon, which may influence its biological activity and physicochemical properties . Key identifiers include:

  • SMILES: C1CC(=O)N2C1C(=O)NC2=S
  • InChIKey: BCIFEPDUHRNYRJ-VKHMYHEASA-N

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

(7aS)-3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione

InChI

InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)/t3-/m0/s1

InChI Key

BCIFEPDUHRNYRJ-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)N2[C@@H]1C(=O)NC2=S

Canonical SMILES

C1CC(=O)N2C1C(=O)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
(S)-3-Thioxotetrahydro-pyrroloimidazole-dione Bicyclic pyrroloimidazole Thioxo (C=S), 2 carbonyls (C=O) C₆H₆N₂O₂S 170.19
6H,13H-Pyrido-pyrrolo-pyrazino-indole-dione (6a) Tetracyclic fused system (pyrido-pyrrolo-pyrazino-indole) 2 carbonyls (C=O) C₁₇H₉N₃O₂ 287.27
3-Chloro derivative (6b) Same as 6a with Cl substitution Chlorine, 2 carbonyls C₁₇H₈ClN₃O₂ 321.72
3-Methoxy derivative (6c) Same as 6a with OCH₃ substitution Methoxy, 2 carbonyls C₁₈H₁₁N₃O₃ 317.30

Key Observations :

  • The target compound is smaller and less complex than analogs like 6a–c, which have extended fused-ring systems.
  • Substitutions (e.g., Cl, OCH₃ in 6b–c) in larger systems modulate electronic properties but are absent in the simpler target compound .

Physicochemical Properties

Property (S)-3-Thioxotetrahydro-pyrroloimidazole-dione 6a 6b 6c
Melting Point (°C) Not reported 347.4–347.8 306.3–306.7 279.0–279.4
Solubility Likely moderate (smaller size) Poor (due to fused rings) Poor Poor
IR Stretching (cm⁻¹) Thioamide (C=S ~1200–1000) C=O (1701) C=O (1700) C=O (1727, 1702)

Key Observations :

  • The target compound’s melting point and solubility are unreported but likely differ from 6a–c due to its smaller size and thioamide group.
  • IR data for 6a–c highlight carbonyl vibrations (~1700 cm⁻¹), whereas the target compound’s thioxo group would exhibit distinct C=S stretching .

Biological Activity

(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione, with the CAS number 64492-87-1, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial effects, along with relevant research findings.

  • Molecular Formula : C₆H₆N₂O₂S
  • Molecular Weight : 170.18 g/mol
  • Purity : 97% (standard) .

Antioxidant Properties

Recent studies have indicated that derivatives of pyrroloimidazoles exhibit significant antioxidant activity. The antioxidant properties of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can be attributed to the presence of NH and OH functional groups. These compounds were evaluated using various assays such as:

  • DPPH Radical Scavenging Assay : Measures the ability of a compound to scavenge free radicals.
  • FRAP Assay : Assesses the reducing power of antioxidants.

The results demonstrated that the synthesized derivatives showed efficacy comparable to conventional antioxidants .

Antimicrobial Activity

The antimicrobial effectiveness of (S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The findings indicated that these compounds possess bacteriostatic properties, making them potential candidates for developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of pyrroloimidazole derivatives:

  • Study on Synthesis and Activity :
    • Researchers synthesized new pyrroloimidazole derivatives via eco-friendly methods involving ninhydrins, diamines, and activated acetylenic compounds in aqueous solutions. The resultant compounds displayed significant antioxidant and antibacterial activities, suggesting their potential therapeutic applications .
  • Comparative Analysis :
    • A comparative study highlighted that the newly synthesized pyrroloimidazoles exhibited stronger antimicrobial activity than some traditional antibiotics against specific bacterial strains. This opens avenues for further research into their mechanism of action and therapeutic potential .

Data Summary Table

PropertyValue
Molecular FormulaC₆H₆N₂O₂S
Molecular Weight170.18 g/mol
Purity97%
Antioxidant ActivityComparable to conventional antioxidants
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.